molecular formula C12H22O3 B15305803 Ethyl 3-hexyl-3-methyloxirane-2-carboxylate CAS No. 37545-94-1

Ethyl 3-hexyl-3-methyloxirane-2-carboxylate

Cat. No.: B15305803
CAS No.: 37545-94-1
M. Wt: 214.30 g/mol
InChI Key: NXOPBRGMCUPJEI-UHFFFAOYSA-N
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Description

Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid known for its unique blend of reactivity and stability. This compound is used in various scientific and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 3-methyloxirane-2-carboxylate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes steps such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Used in the study of enzyme-catalyzed reactions involving oxirane rings.

    Medicine: Investigated for its potential in drug development due to its unique reactivity.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the presence of catalysts such as tertiary amines, which enhance the nucleophilicity of the attacking species. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

  • Ethyl oxirane-2-carboxylate
  • Hexyl oxirane-2-carboxylate
  • Methyl oxirane-2-carboxylate

Comparison: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate stands out due to its unique combination of a hexyl group and an oxirane ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and applications .

Properties

CAS No.

37545-94-1

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 3-hexyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H22O3/c1-4-6-7-8-9-12(3)10(15-12)11(13)14-5-2/h10H,4-9H2,1-3H3

InChI Key

NXOPBRGMCUPJEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(O1)C(=O)OCC)C

Origin of Product

United States

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